(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid
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Overview
Description
(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid is a boronic acid derivative known for its unique structural properties and reactivity. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring, a trans-4-pentylcyclohexyl group at the 4 position, and a boronic acid functional group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Pd(dppf)Cl2, K2CO3, toluene, and water at 80-100°C.
Oxidation: H2O2 or NaBO3 in aqueous or organic solvents.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Similar structure but lacks the boronic acid group.
2,3-Difluoro-4-pentyloxyphenylboronic acid: Similar boronic acid derivative with a pentyloxy group instead of a pentylcyclohexyl group.
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Another similar compound with an ethoxy group and a propylcyclohexyl group.
Uniqueness: (2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)boronic acid is unique due to its specific combination of fluorine atoms, a trans-4-pentylcyclohexyl group, and a boronic acid functional group. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .
Properties
Molecular Formula |
C17H25BF2O2 |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
[2,3-difluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H25BF2O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18(21)22)17(20)16(14)19/h10-13,21-22H,2-9H2,1H3 |
InChI Key |
JKKPRDONWUMDOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C2CCC(CC2)CCCCC)F)F)(O)O |
Origin of Product |
United States |
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